molecular formula C8H11N3S B13334469 1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine

1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine

Katalognummer: B13334469
Molekulargewicht: 181.26 g/mol
InChI-Schlüssel: TXJBQYXFZOGQMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the imidazo[2,1-b][1,3]thiazole family, which is known for its diverse biological activities and applications in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with α-haloketones or α-haloesters, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole ring . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, microwave-assisted synthesis has been explored as a green and efficient method for producing imidazo[2,1-b][1,3]thiazole derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions may vary depending on the desired transformation but often involve solvents like ethanol, methanol, or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[2,1-b][1,3]thiazole-2-carboxylic acid derivatives, while nucleophilic substitution can produce various alkylated or acylated derivatives .

Wissenschaftliche Forschungsanwendungen

1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in microbial growth or cancer cell proliferation. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to the desired biological effect .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C8H11N3S

Molekulargewicht

181.26 g/mol

IUPAC-Name

1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanamine

InChI

InChI=1S/C8H11N3S/c1-5(9)7-6(2)11-4-3-10-8(11)12-7/h3-5H,9H2,1-2H3

InChI-Schlüssel

TXJBQYXFZOGQMO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(SC2=NC=CN12)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.